2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15738454
InChI: InChI=1S/C18H15N3O/c1-12-7-3-4-8-13(12)17(22)14(11-19)18-20-15-9-5-6-10-16(15)21(18)2/h3-10,22H,1-2H3
SMILES:
Molecular Formula: C18H15N3O
Molecular Weight: 289.3 g/mol

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile

CAS No.:

Cat. No.: VC15738454

Molecular Formula: C18H15N3O

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile -

Specification

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
IUPAC Name 3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(2-methylphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C18H15N3O/c1-12-7-3-4-8-13(12)17(22)14(11-19)18-20-15-9-5-6-10-16(15)21(18)2/h3-10,22H,1-2H3
Standard InChI Key PAAIPCWQTPHZKY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=C(C#N)C2=NC3=CC=CC=C3N2C)O

Introduction

Synthesis Approaches

While specific synthesis details for this compound are not available, similar compounds often involve condensation reactions between appropriate precursors. For instance, benzodiazoles can be synthesized through condensation reactions involving o-phenylenediamines and aldehydes or ketones . The oxopropanenitrile part might be introduced via a reaction involving a nitrile and a carbonyl compound.

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:

PropertyHypothetical ValueSimilar Compounds
Molecular WeightNot AvailableTypically around 300-400 g/mol for similar structures
Melting PointNot AvailableOften between 100°C to 200°C for benzodiazole derivatives
SolubilityNot AvailableGenerally soluble in organic solvents like DMSO or ethanol
Biological ActivityNot AvailablePotential antimicrobial or antifungal activity

Future Research Directions

  • Synthesis Optimization: Developing efficient synthesis routes to produce this compound in high yield and purity.

  • Biological Screening: Investigating its antimicrobial, antifungal, or other pharmacological activities.

  • Structural Analysis: Conducting detailed structural studies to understand its stereochemistry and molecular interactions.

These steps would provide a comprehensive understanding of the compound's potential uses and properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator